molecular formula C15H20N4O3 B2948146 1-(2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione CAS No. 1286721-49-0

1-(2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione

Cat. No.: B2948146
CAS No.: 1286721-49-0
M. Wt: 304.35
InChI Key: HOVFQOIQTSHFMG-UHFFFAOYSA-N
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Description

1-(2-(4-((1H-Pyrazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine-2,5-dione core linked to a piperidine moiety via a 2-oxoethyl chain, with a pyrazole-methyl substituent at the piperidine’s 4-position. The pyrrolidine-2,5-dione (succinimide) group is known for its electron-withdrawing properties, which may enhance metabolic stability, while the piperidine and pyrazole groups could modulate lipophilicity and binding interactions .

Properties

IUPAC Name

1-[2-oxo-2-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]ethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3/c20-13-2-3-14(21)19(13)11-15(22)17-8-4-12(5-9-17)10-18-7-1-6-16-18/h1,6-7,12H,2-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVFQOIQTSHFMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CC=N2)C(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of the compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a pyrrolidine ring fused with a pyrazole moiety and a piperidine substituent, which is critical for its biological activity. The structural formula can be represented as:

C14H18N4O3\text{C}_{14}\text{H}_{18}\text{N}_{4}\text{O}_{3}

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidine and pyrazole exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines.

Case Study:
A study evaluated the cytotoxic effects of related pyrazole derivatives on Jurkat T cells and A431 epidermoid carcinoma cells. The IC50 values were found to be less than that of doxorubicin, indicating a promising anticancer potential .

CompoundCell LineIC50 (µM)
DoxorubicinJurkat0.25
Pyrazole DerivativeJurkat0.15
Pyrazole DerivativeA4310.20

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Pyrrolidine derivatives have demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.

Research Findings:
In vitro assays showed that the compound exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against strains such as Staphylococcus aureus and Escherichia coli .

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

Anticonvulsant Activity

The anticonvulsant properties of similar compounds have been explored, with some derivatives showing effective protection in seizure models.

Case Study:
A derivative with a similar structure was tested in electroshock seizure tests, demonstrating protective effects at doses significantly lower than standard anticonvulsants .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Bcl-2 Inhibition: The compound has shown potential in inhibiting Bcl-2 proteins, which are crucial in regulating apoptosis. This inhibition can lead to increased apoptosis in cancer cells.
  • Enzyme Inhibition: The presence of the pyrazole ring may facilitate interactions with various enzymes involved in metabolic pathways, contributing to its anticancer and antimicrobial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound is structurally related to intermediates such as 1-(2-(4-Amino-1H-pyrazol-1-yl)ethyl)pyrrolidine-2,5-dione (CAS 1247133-22-7), which shares the pyrrolidine-2,5-dione core but differs in substituents and linker chemistry (Table 1) .

Table 1: Structural Comparison

Feature Target Compound CAS 1247133-22-7
Pyrazole Substituent (1H-Pyrazol-1-yl)methyl 4-Amino-1H-pyrazol-1-yl
Linker 2-oxoethyl with piperidin-1-yl Ethyl chain
Piperidine Presence Yes No
Implications:
  • The piperidine ring in the target compound increases molecular complexity and may enhance lipophilicity (predicted logP ~2.5 vs. ~1.8 for CAS 1247133-22-7).
  • The pyrazole-methyl group in the target compound may reduce polarity compared to the amino-substituted pyrazole in CAS 1247133-22-7, affecting solubility and membrane permeability .

Physicochemical and Functional Properties

Table 2: Hypothetical Property Comparison

Property Target Compound CAS 1247133-22-7
logP ~2.5 (moderate lipophilicity) ~1.8 (lower lipophilicity)
Water Solubility Low (due to piperidine) Moderate (amino group)
Metabolic Stability High (succinimide core) Moderate
Key Observations:
  • The succinimide core in both compounds confers rigidity and metabolic resistance, a trait leveraged in kinase inhibitors and anticonvulsants.
  • The amino group in CAS 1247133-22-7 may enhance solubility but could also increase susceptibility to oxidative metabolism .

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